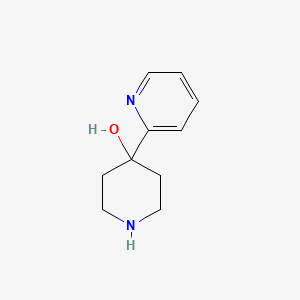

4-(2-Pyridinyl)-4-piperidinol

Description

4-(2-Pyridinyl)-4-piperidinol is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a hydroxyl group and a 2-pyridinyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. The compound is often synthesized via nucleophilic aromatic substitution (SNAr) or reductive amination, depending on the substituents and target derivatives . Its dihydrochloride hydrate form (C${10}$H${14}$N$2$O·2HCl·H$2$O, MW: 269.17 g/mol) is commercially available but marked as discontinued in some catalogs, reflecting challenges in large-scale production or niche applications .

Properties

IUPAC Name |

4-pyridin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJRWALNQXWLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964693 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50461-56-8 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

(a) 4-(4-Chlorophenyl)-4-piperidinol

- Structure : A piperidine ring substituted with a hydroxyl group and a 4-chlorophenyl group.

- Properties: Melting point: 138–141°C; sparingly soluble in chloroform and methanol . Pharmacological relevance: Used as an intermediate in antipsychotic drugs (e.g., haloperidol metabolites) due to its ability to modulate dopamine receptors .

(b) 4-(4-Fluorophenyl)-4-piperidinol

- Structure : Similar to the chlorophenyl analog but with a fluorine substituent.

- Properties :

(c) 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate

- Structure: Positional isomer of 4-(2-pyridinyl)-4-piperidinol, with the pyridine ring attached at the 3-position.

- Properties :

Trifluoromethyl-Substituted Analogs

(a) 4-(Trifluoromethyl)-4-piperidinol

- Structure : Piperidine substituted with a hydroxyl group and a trifluoromethyl (CF$_3$) group.

- Properties :

(b) 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-4-piperidinol

Benzyl-Substituted Derivatives

4-(4-Fluorophenyl)-1-(phenylmethyl)-4-piperidinol

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.